Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
The compound of interest, Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a derivative of tetrahydrobenzo[b]thiophene. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related tetrahydrobenzo[b]thiophene derivatives, which can be useful in understanding the properties and potential synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds, such as ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate, involves the reaction with benzoylacetonitrile to yield a product that can further react with various chemical reagents to produce fused thiophene derivatives with potential pharmaceutical applications . Another synthesis method for similar compounds includes the Gewald three-component reaction, which involves cyclohexanones, alkyl cyanoacetates, and sulfur, followed by dehydrogenation in benzonitrile to afford alkyl 2-aminobenzo[b]thiophene-3-carboxylates . These methods suggest that the synthesis of the compound of interest may also involve multi-step reactions with careful selection of starting materials and reagents.
Molecular Structure Analysis
The molecular structure of tetrahydrobenzo[b]thiophene derivatives is characterized by spectroscopic methods such as IR, ^1H NMR, and MS spectra . These techniques are essential for confirming the structure of synthesized compounds. The presence of functional groups such as the methylsulfonyl group and the benzamido moiety in the compound of interest would likely influence its chemical behavior and can be analyzed using these spectroscopic methods.
Chemical Reactions Analysis
The reactivity of tetrahydrobenzo[b]thiophene derivatives towards various chemical reagents has been studied, leading to the formation of fused thiophene derivatives . This suggests that the compound of interest may also exhibit reactivity that allows for the formation of structurally complex and potentially bioactive molecules. The specific reactivity patterns would depend on the substituents present on the tetrahydrobenzo[b]thiophene core.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, they do offer insights into the properties of related compounds. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization reactions and provides information on yields, which are important aspects of chemical properties . The physical properties such as solubility, melting point, and stability can be inferred based on the functional groups present in the compound and their known effects on related molecules.
Scientific Research Applications
Synthesis and Chemical Libraries
Diverse Methyl Sulfone-Containing Benzo[b]Thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling
This research highlights the parallel solution-phase methods for synthesizing a library of drug-like, methyl sulfone-substituted benzo[b]thiophenes. The key intermediates, methyl sulfone-containing 3-iodobenzo[b]thiophenes, are prepared through iodocyclization and oxidation methodologies from readily available alkynes, showcasing a versatile approach to generating structurally diverse and medicinally relevant compounds (Cho et al., 2010).
Heterocyclic Synthesis
Thiophenylhydrazonoacetates in Heterocyclic Synthesis
This study explores the synthesis and reactivity of benzo[b]thiophen-2-yl-hydrazonoesters toward various nitrogen nucleophiles, leading to the generation of multiple heterocyclic derivatives. This work demonstrates the compound's utility in constructing diverse heterocyclic frameworks, pivotal in drug discovery and synthetic chemistry (Mohareb et al., 2004).
Antimicrobial Activities
Synthesis and Antimicrobial Activities of Highly Functionalised Novel β-Lactam and Thiazolidine-Grafted Tetrahydrobenzothiophenes
This research presents the synthesis of a series of biologically active derivatives featuring N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides. The compounds exhibit significant antimicrobial activity against a range of bacterial and fungal strains, highlighting the potential of these derivatives in developing new antimicrobial agents (Babu et al., 2013).
Aromatization Methods
An Efficient Aromatization of 2-Amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3-carboxylates in Dimethyl Sulfoxide Catalyzed by p-Toluenesulfonic Acid
This study reports a novel method for the oxidation–aromatization of alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates to yield alkyl 2-aminobenzo[b]thiophene-3-carboxylates with excellent yields. The process utilizes dimethyl sulfoxide in the presence of p-toluenesulfonic acid, providing a straightforward approach to aromatized derivatives, useful in various synthetic and medicinal chemistry applications (Adib et al., 2015).
Future Directions
Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future research in this field may focus on exploring the potential applications of these compounds in various fields, including medicinal chemistry, material science, and organic semiconductors .
properties
IUPAC Name |
methyl 2-[(4-methylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-24-18(21)15-13-5-3-4-6-14(13)25-17(15)19-16(20)11-7-9-12(10-8-11)26(2,22)23/h7-10H,3-6H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNUZOQLLHTLHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
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